2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
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Overview
Description
2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-fluoro-phenol with 1,3-difluoro-5-(trifluoromethyl)benzene under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated phenoxybenzenes, such as:
- 2-(2-Chloro-4-fluoro-phenoxy)benzene
- 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluorobenzene
- 2-(2-Chloro-4-fluoro-phenoxy)-5-(trifluoromethyl)benzene
Uniqueness
The uniqueness of 2-(2-Chloro-4-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H5ClF6O |
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Molecular Weight |
326.62 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5ClF6O/c14-8-5-7(15)1-2-11(8)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H |
InChI Key |
DYERNOQAGYYGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
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